Phenylmethoxymethylideneazanium;chloride

Description

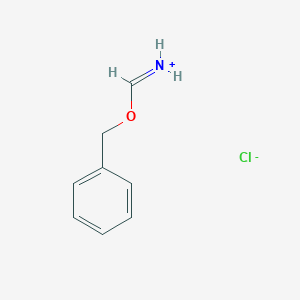

Phenylmethoxymethylideneazanium; chloride is a quaternary ammonium salt characterized by a phenyl group substituted with methoxy (-OCH₃) and methylidene (=CH₂) moieties attached to an azanium (NH₄⁺-like) core, with chloride as the counterion. Quaternary ammonium compounds like this are typically utilized in pharmaceuticals, surfactants, or biocides due to their cationic nature and solubility in polar solvents.

Properties

IUPAC Name |

phenylmethoxymethylideneazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-7-10-6-8-4-2-1-3-5-8;/h1-5,7,9H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNKBVFMXFAUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=[NH2+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylmethoxymethylideneazanium;chloride typically involves the reaction of phenylmethanol with a suitable azanium source under controlled conditions. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the azanium ion. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Phenylmethoxymethylideneazanium;chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenylmethoxymethylidene derivatives.

Reduction: Reduction reactions can convert the azanium moiety to its corresponding amine.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxymethylidene oxide, while reduction can produce phenylmethoxymethylamine.

Scientific Research Applications

Phenylmethoxymethylideneazanium;chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Phenylmethoxymethylideneazanium;chloride involves its interaction with specific molecular targets. The azanium moiety can interact with nucleophilic sites on biomolecules, leading to various biochemical effects. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Benzalkonium Chloride

- Molecular Formula : C₂₂H₃₈ClN .

- Structure : A benzyl group linked to a long alkyl chain and a quaternary ammonium center.

- Applications : Widely used as a disinfectant and preservative in ophthalmic solutions .

- Key Differences : Unlike phenylmethoxymethylideneazanium; chloride, benzalkonium chloride lacks methoxy and methylidene substituents, instead relying on hydrophobic alkyl chains for antimicrobial activity.

Phenylhydrazinium Chloride

- Molecular Formula : C₆H₉ClN₂ .

- Structure : A phenyl group bonded to a hydrazinium (NH₂-NH₃⁺) moiety.

- Applications : Used in organic synthesis, particularly in the formation of heterocycles like pyrazolones .

- Key Differences : This compound is a primary ammonium salt (protonated hydrazine), whereas phenylmethoxymethylideneazanium; chloride is a quaternary ammonium salt with a more complex substitution pattern.

4-Methoxybenzenediazonium Chloride

- Molecular Formula : C₇H₇ClN₂O .

- Structure : A diazonium salt (N₂⁺) with a methoxy-substituted benzene ring.

- Applications : Intermediate in azo dye synthesis and coupling reactions .

- Key Differences : Diazonium salts are highly reactive due to the N₂⁺ group, whereas quaternary ammonium salts like phenylmethoxymethylideneazanium; chloride are stable and used for their surfactant properties.

Metonitazene Hydrochloride

- Molecular Formula : C₂₁H₂₆N₄O₃·HCl .

- Structure : A benzimidazole derivative with nitro and methoxy substituents.

- Applications : Synthetic opioid analog with pharmacological activity .

Physicochemical and Functional Comparison

Table 1: Comparative Analysis of Key Features

*Inferred from naming conventions and structural analogs.

Research Findings and Industrial Relevance

- Quaternary Ammonium Salts: Compounds like benzalkonium chloride and phenylmethoxymethylideneazanium; chloride share surfactant properties due to their cationic heads and hydrophobic tails. However, the methoxy and methylidene groups in the latter may enhance solubility in non-polar solvents .

- Reactivity : Diazonium salts (e.g., 4-methoxybenzenediazonium chloride) are unsuitable for long-term storage but critical in electrophilic substitution reactions, unlike stable quaternary ammonium salts .

- Biological Activity: Metonitazene hydrochloride highlights how subtle structural changes (e.g., nitro groups) can confer pharmacological effects, whereas phenylmethoxymethylideneazanium; chloride is likely non-bioactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.